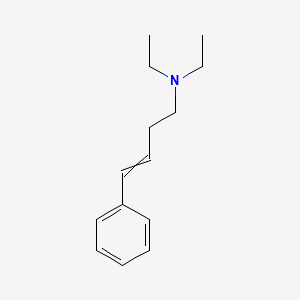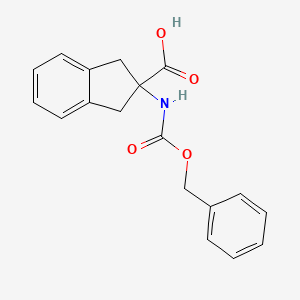
2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a fluorophenyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the fluorophenyl group with a halogenated precursor of the dichlorophenyl group under palladium-catalyzed conditions. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in biological studies to investigate the effects of halogenated compounds on biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenol: A phenolic compound with similar dichlorophenyl group.
4-Fluorophenol: A phenolic compound with a fluorophenyl group.
2,4-Dichlorophenyl isothiocyanate: A compound with a dichlorophenyl group and an isothiocyanate functional group.
Uniqueness: 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile is unique due to its combination of halogenated phenyl groups and the presence of a nitrile group, which imparts distinct chemical and physical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
363-06-4 |
|---|---|
Formule moléculaire |
C15H8Cl2FN |
Poids moléculaire |
292.1 g/mol |
Nom IUPAC |
(E)-2-(2,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H8Cl2FN/c16-12-3-6-14(15(17)8-12)11(9-19)7-10-1-4-13(18)5-2-10/h1-8H/b11-7- |
Clé InChI |
WDZDQWFTUNQXBS-XFFZJAGNSA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C2=C(C=C(C=C2)Cl)Cl)F |
SMILES isomérique |
C1=CC(=CC=C1/C=C(/C#N)\C2=C(C=C(C=C2)Cl)Cl)F |
SMILES canonique |
C1=CC(=CC=C1C=C(C#N)C2=C(C=C(C=C2)Cl)Cl)F |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B1504627.png)









